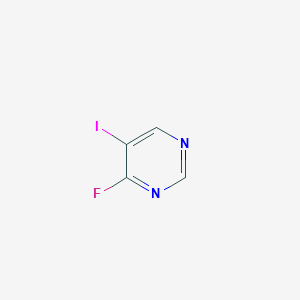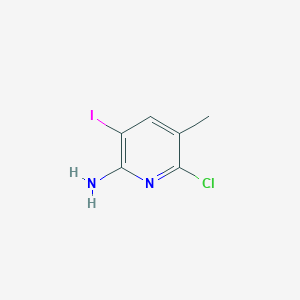
6-Chloro-3-iodo-5-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-iodo-5-methylpyridin-2-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine, iodine, and methyl substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodo-5-methylpyridin-2-amine can be achieved through several methods. One common approach involves the halogenation of 5-methylpyridin-2-amine. The process typically includes the following steps:
Industrial Production Methods
Industrial production of 6-Chloro-3-iodo-5-methylpyridin-2-amine may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-iodo-5-methylpyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic compounds can be used under appropriate conditions (e.g., solvent, temperature).
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed.
Major Products
Substitution: Products include azido, cyano, or organometallic derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dehalogenated amines or other reduced derivatives.
Scientific Research Applications
6-Chloro-3-iodo-5-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodo-5-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to target proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-iodo-3-methylpyridine
- 6-Chloro-5-iodopyridin-2-amine
- 2-Chloro-6-iodo-5-methylpyridin-3-ol
- 6-Chloro-5-methylpyridin-2-amine
Uniqueness
6-Chloro-3-iodo-5-methylpyridin-2-amine is unique due to the specific positioning of the chlorine, iodine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity, binding affinity, and overall chemical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H6ClIN2 |
|---|---|
Molecular Weight |
268.48 g/mol |
IUPAC Name |
6-chloro-3-iodo-5-methylpyridin-2-amine |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(8)6(9)10-5(3)7/h2H,1H3,(H2,9,10) |
InChI Key |
UUDZVNSAFAOPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
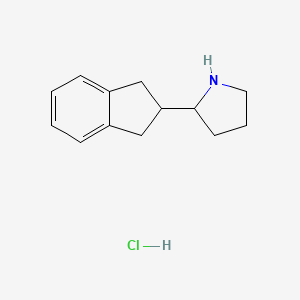
![6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride](/img/structure/B13465452.png)
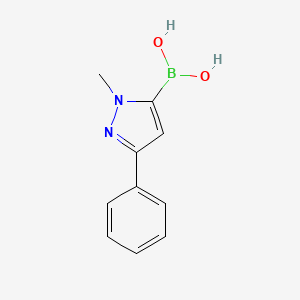
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate](/img/structure/B13465469.png)

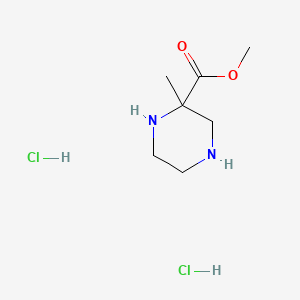
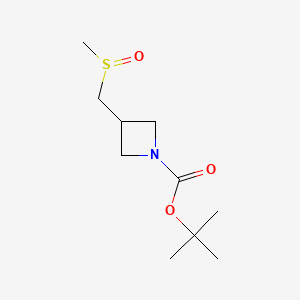
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)

![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
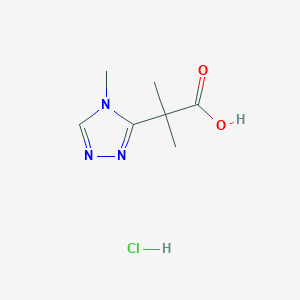
![tert-butylN-{4-[(4-chloro-1,3-thiazol-2-yl)amino]butyl}carbamate](/img/structure/B13465532.png)
